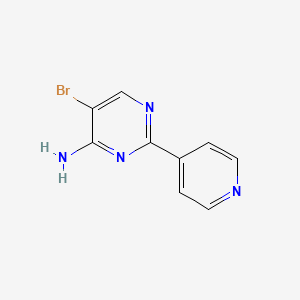

5-Bromo-2-(pyridin-4-yl)pyrimidin-4-amine

描述

属性

IUPAC Name |

5-bromo-2-pyridin-4-ylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN4/c10-7-5-13-9(14-8(7)11)6-1-3-12-4-2-6/h1-5H,(H2,11,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFAKHBNXHRJXOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=NC=C(C(=N2)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

General Synthetic Strategy

The synthesis of 5-Bromo-2-(pyridin-4-yl)pyrimidin-4-amine typically involves:

- Halogenation (bromination) of pyridine or pyrimidine precursors to introduce the bromine atom at the 5-position.

- Coupling or substitution reactions to attach the pyridin-4-yl group at the 2-position of the pyrimidine ring.

- Amination at the 4-position of the pyrimidine ring to introduce the amino group.

Bromination Step

A key intermediate in the synthesis is often a brominated pyridine or pyrimidine derivative. For example, 5-bromo-2,4-dichloropyridine is prepared by bromination of 2-amino-4-chloropyridine using N-bromosuccinimide (NBS) in methylene dichloride at low temperature (0 °C), achieving yields greater than 80% for the brominated intermediate.

Typical Bromination Reaction Conditions:

| Parameter | Details |

|---|---|

| Starting material | 2-amino-4-chloropyridine |

| Brominating agent | N-bromosuccinimide (NBS) |

| Solvent | Methylene dichloride (CH2Cl2) |

| Temperature | 0 °C |

| Reaction time | ~30 minutes |

| Yield | >80% |

After bromination, the reaction mixture is worked up by solvent removal, extraction with ethyl acetate, washing, drying over sodium sulfate, and concentration to isolate the brominated intermediate.

Diazotization and Substitution

Following bromination, diazotization of the amino group on the pyridine ring is conducted under acidic conditions (concentrated HCl) at low temperature (-30 °C) with sodium nitrite. This step converts the amino group to a diazonium salt, which is then substituted by chlorine using cuprous chloride, yielding 2,4-dichloro-5-bromopyridine intermediates.

Diazotization and Chlorination Conditions:

| Parameter | Details |

|---|---|

| Intermediate | 5-bromo-2-amino-4-chloropyridine |

| Acid | Concentrated hydrochloric acid |

| Temperature | -30 °C |

| Nitrite source | Sodium nitrite |

| Substitution agent | Cuprous chloride (CuCl) |

| Reaction time | ~1 hour |

The product is isolated by basification, extraction with ethyl acetate, washing, drying, and purification by column chromatography.

Coupling to Form this compound

The attachment of the pyridin-4-yl group at the 2-position of the pyrimidine ring can be achieved via cross-coupling reactions such as Suzuki or Stille coupling, using appropriate halogenated pyrimidine and pyridine boronic acid or stannane derivatives. Although specific detailed conditions for this step are less frequently disclosed in patents, standard palladium-catalyzed coupling conditions apply:

| Parameter | Typical Conditions |

|---|---|

| Catalyst | Pd(PPh3)4 or Pd(dppf)Cl2 |

| Base | K2CO3 or Na2CO3 |

| Solvent | Dioxane, DMF, or toluene |

| Temperature | 80-110 °C |

| Reaction time | 12-24 hours |

After coupling, the amino group at the 4-position of the pyrimidine ring is introduced or retained depending on the starting materials used.

Amination at the 4-Position

The 4-amino group on the pyrimidine ring can be introduced by nucleophilic substitution of a 4-chloropyrimidine intermediate with ammonia or an amine source under heating conditions. This step is essential to obtain the target compound this compound.

Summary Table of Preparation Steps

| Step No. | Reaction Type | Starting Material | Reagents/Conditions | Product/Intermediate | Yield/Notes |

|---|---|---|---|---|---|

| 1 | Bromination | 2-amino-4-chloropyridine | N-bromosuccinimide, CH2Cl2, 0 °C, 30 min | 5-bromo-2-amino-4-chloropyridine | >80% |

| 2 | Diazotization & Chlorination | 5-bromo-2-amino-4-chloropyridine | NaNO2, HCl, -30 °C; CuCl, 1 h | 2,4-dichloro-5-bromopyridine | >50% total recovery |

| 3 | Cross-coupling | 2,4-dichloro-5-bromopyridine + pyridin-4-yl boronic acid | Pd catalyst, base, solvent, 80-110 °C, 12-24 h | 5-bromo-2-(pyridin-4-yl)pyrimidine derivative | Variable, optimized conditions |

| 4 | Amination | 4-chloropyrimidine intermediate | NH3 or amine, heating | This compound | Efficient under heating |

Research Findings and Optimization Notes

- The bromination step with N-bromosuccinimide is critical for regioselectivity and yield; controlling temperature and reagent addition rate is essential to minimize side reactions.

- Diazotization must be performed at low temperature (-30 °C) to stabilize diazonium intermediates and prevent decomposition.

- Cross-coupling reactions require careful selection of catalyst and base to achieve high coupling efficiency and purity.

- Amination of the 4-chloropyrimidine is generally straightforward but may require optimization of solvent and temperature for best yield.

化学反应分析

Types of Reactions

5-Bromo-2-(pyridin-4-yl)pyrimidin-4-amine undergoes several types of chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by various nucleophiles, such as amines or thiols, under appropriate conditions.

Coupling Reactions: The compound can participate in cross-coupling reactions, such as the Suzuki–Miyaura reaction, to form carbon-carbon bonds with other aromatic or heteroaromatic compounds.

Common Reagents and Conditions

Substitution Reactions: Typical reagents include nucleophiles like amines or thiols, with reaction conditions involving a base (e.g., sodium hydride) and a solvent (e.g., dimethylformamide) at elevated temperatures.

Coupling Reactions: Reagents include boronic acids or esters, with palladium catalysts and bases like potassium carbonate in solvents such as toluene or ethanol.

Major Products

The major products of these reactions depend on the specific nucleophiles or coupling partners used. For example, substitution with an amine would yield a 5-amino-2-(pyridin-4-yl)pyrimidine derivative, while a Suzuki–Miyaura coupling with a phenylboronic acid would produce a 5-phenyl-2-(pyridin-4-yl)pyrimidine .

科学研究应用

5-Bromo-2-(pyridin-4-yl)pyrimidin-4-amine has several applications in scientific research:

Medicinal Chemistry: It serves as a precursor for the synthesis of kinase inhibitors, which are potential therapeutic agents for cancer treatment.

Biological Studies: The compound is used in the development of probes for studying biological pathways and molecular interactions.

Material Science: It is employed in the synthesis of organic semiconductors and other materials with electronic applications.

作用机制

The mechanism of action of 5-Bromo-2-(pyridin-4-yl)pyrimidin-4-amine in biological systems often involves its interaction with specific enzymes or receptors. For example, as a kinase inhibitor, it binds to the ATP-binding site of the kinase, preventing the phosphorylation of target proteins and thereby inhibiting cell proliferation . The molecular targets and pathways involved can vary depending on the specific biological context and the modifications made to the compound .

相似化合物的比较

Substituent Variations and Molecular Properties

Structural and Electronic Comparisons

- Bromine vs.

- Pyridinyl vs. Cyclopentyl: The pyridin-4-yl group in the target compound enables π-π stacking with aromatic residues in proteins, whereas the cyclopentyl group in C₉H₁₁BrClN₃ improves membrane permeability due to its nonpolar nature .

- Methoxy vs. Methylthio : Methoxy groups (electron-donating) stabilize adjacent electrophilic centers, while methylthio groups (electron-withdrawing) enhance reactivity in nucleophilic substitution reactions .

Crystallographic and Hydrogen-Bonding Behavior

- 5-Bromo-2-chloropyrimidin-4-amine exhibits a planar pyrimidine ring with N–H···N hydrogen bonds forming 2D networks . In contrast, the pyridinyl group in the target compound may disrupt such networks due to steric hindrance, altering solubility and crystallization tendencies .

- Halogen bonds (Br···N/Cl···N) in bromo- and chloropyrimidines contribute to lattice stability, as observed in X-ray crystallography studies .

生物活性

5-Bromo-2-(pyridin-4-yl)pyrimidin-4-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor in various biochemical pathways. This article provides a comprehensive overview of its biological activity, including synthesis methods, interaction studies, and relevant case studies.

Chemical Structure and Properties

This compound features a bromine atom at the 5-position of the pyrimidine ring and a pyridine moiety at the 2-position. This unique structure suggests potential interactions with biological targets involved in cancer therapy and other diseases. Compounds with similar structures have previously shown promise as kinase inhibitors, which are critical in cancer cell proliferation.

Synthesis Methods

Several synthetic routes have been developed for producing this compound. One notable method involves palladium-catalyzed cross-coupling reactions, which facilitate the formation of various pyridine derivatives. These methods often yield moderate to good results, making them suitable for further exploration of biological activity .

Biological Activity

1. Anticancer Activity:

Research indicates that this compound may exhibit anticancer properties by inhibiting specific kinases involved in cell proliferation. For instance, studies have demonstrated that related compounds can effectively inhibit CDK4 and CDK6, which are essential for cell cycle regulation .

2. Antimicrobial Activity:

The compound has also been evaluated for its antimicrobial properties. In vitro studies have shown that it possesses significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating effective inhibition .

| Microorganism | MIC (µM) | Activity |

|---|---|---|

| Staphylococcus aureus | 5.64 - 77.38 | Moderate to good |

| Escherichia coli | 2.33 - 156.47 | Moderate |

| Candida albicans | 16.69 - 78.23 | Moderate |

3. Inhibition Studies:

Interaction studies typically focus on the binding affinity of this compound to various biological targets. Techniques such as ELISA assays have been employed to assess its inhibitory effects on specific enzymes like p38α MAP kinase, which is involved in inflammatory responses .

Case Studies and Research Findings

Case Study 1: Kinase Inhibition

A study demonstrated that derivatives of pyrimidine compounds similar to this compound exhibited potent inhibition against kinases, suggesting that this compound could serve as a lead for developing novel anticancer agents .

Case Study 2: Antimicrobial Efficacy

In another investigation, the compound's effectiveness against various microbial strains was assessed, revealing promising results that support further development into antibacterial therapies .

常见问题

Q. What are the optimal reaction conditions for synthesizing 5-Bromo-2-(pyridin-4-yl)pyrimidin-4-amine via Suzuki-Miyaura cross-coupling?

The Suzuki-Miyaura reaction is widely used for forming carbon-carbon bonds between pyrimidine/pyridine derivatives and aryl/heteroaryl boronic esters. For bromopyrimidines, optimal conditions typically involve:

- Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf) (0.5–2 mol%) in anhydrous solvents .

- Base : K₂CO₃ or Cs₂CO₃ (2–3 equivalents) to deprotonate intermediates.

- Solvent : Dioxane or DMF at 80–100°C under inert gas .

- Boronic ester : Use 1.2 equivalents of pyridin-4-ylboronic acid pinacol ester.

Yields >80% are achievable with rigorous exclusion of moisture and oxygen. Purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., pyridine ring protons at δ 8.5–9.0 ppm, pyrimidine NH₂ at δ 6.5–7.0 ppm) .

- LC-MS : High-resolution mass spectrometry (HRMS) to verify molecular ion peaks (e.g., [M+H]+ at m/z 281.99 for C₉H₇BrN₄) .

- XRD : Single-crystal X-ray diffraction to resolve bond lengths (e.g., C-Br: ~1.89 Å, C-N: ~1.34 Å) and hydrogen-bonding networks .

- Elemental analysis : To validate purity (>95%) .

Advanced Research Questions

Q. How do electronic and steric effects of substituents influence the compound’s reactivity in cross-coupling reactions?

The bromine atom at the pyrimidine 5-position is electron-withdrawing, enhancing oxidative addition with Pd(0) catalysts. However, steric hindrance from the pyridin-4-yl group may slow transmetallation. Computational DFT studies suggest:

- Electron-deficient pyrimidine rings increase Pd intermediate stability (ΔG‡ ~15–20 kcal/mol) .

- Steric maps show the pyridin-4-yl group occupies ~15% of the molecular surface, requiring bulky ligands (e.g., XPhos) to prevent catalyst poisoning .

Experimental optimization (e.g., microwave-assisted heating) can mitigate steric effects .

Q. What strategies resolve contradictions in reported synthetic yields for analogous bromopyrimidines?

Discrepancies in yields (e.g., 60–90%) arise from:

- Oxygen sensitivity : Pd catalysts deactivate if reactions are not degassed .

- Competitive side reactions : Protodeboronation of the boronic ester in acidic conditions .

- Purification losses : Hydrophilic NH₂ groups complicate silica gel chromatography .

Mitigation : - Use Schlenk lines for inert conditions.

- Add phase-transfer catalysts (e.g., TBAB) to stabilize boronate intermediates .

- Employ reverse-phase HPLC for final purification .

Q. What intermolecular interactions dominate the crystal packing of this compound?

XRD studies of similar bromopyrimidines reveal:

- N–H⋯N hydrogen bonds between pyrimidine NH₂ and pyridine/pyrimidine N atoms (distance: ~2.8–3.0 Å) .

- π-π stacking of pyridine and pyrimidine rings (interplanar spacing: ~3.5 Å) .

- Halogen bonding : Weak C–Br⋯N interactions (~3.3 Å) .

Table 1 : Key crystallographic parameters for bromopyrimidine analogs

| Parameter | Value |

|---|---|

| C–Br bond length | 1.89 Å |

| N–H⋯N hydrogen bond | 2.85 Å (avg.) |

| π-π stacking distance | 3.48 Å |

| Planarity (r.m.s. dev.) | 0.087 Å |

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced biological activity?

- Pyridine substitution : Fluorine or methyl groups at pyridine C3/C5 increase metabolic stability (e.g., t₁/₂ improved from 2.1 to 4.3 hours in vitro) .

- Pyrimidine modifications : Replacing NH₂ with methoxy groups reduces kinase inhibition (IC₅₀ increases from 12 nM to >1 µM) .

- Bromine replacement : Iodo analogs show higher DNA intercalation but lower solubility .

Table 2 : SAR trends for pyrimidine derivatives

| Modification | Effect on Activity |

|---|---|

| NH₂ at pyrimidine C4 | Enhances H-bonding |

| Br → Cl at pyrimidine C5 | Reduces cytotoxicity |

| Pyridine C4 substitution | Improves bioavailability |

Q. What computational methods predict the binding mode of this compound with biological targets?

- Molecular docking : AutoDock Vina or Glide to simulate interactions with kinases (e.g., EGFR, IC₅₀ ~50 nM) .

- MD simulations : GROMACS to assess stability of ligand-protein complexes (RMSD <2.0 Å over 100 ns) .

- Pharmacophore modeling : Identify critical features (e.g., pyrimidine NH₂ as H-bond donors) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。